1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene
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Overview
Description
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene is an organic compound that belongs to the class of chlorobenzenes It is characterized by the presence of a chlorinated benzene ring and a but-2-enoxy linkage with a chlorophenoxy group
Preparation Methods
The synthesis of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the chlorination of benzene to produce chlorobenzene.
Formation of Chlorophenoxy Intermediate: Chlorobenzene is reacted with 2-chlorophenol in the presence of a base to form 2-chlorophenoxybenzene.
But-2-enoxy Linkage Formation: The intermediate is then reacted with but-2-en-1-ol under basic conditions to form the but-2-enoxy linkage.
Final Product Formation: The final step involves the chlorination of the but-2-enoxy intermediate to produce this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form corresponding phenoxy derivatives.
Oxidation Reactions: The but-2-enoxy linkage can be oxidized to form epoxides or other oxygenated derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the chlorine atoms, forming dechlorinated derivatives.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene involves its interaction with molecular targets, such as enzymes and receptors. The chlorinated benzene ring and phenoxy groups can interact with hydrophobic pockets in proteins, potentially inhibiting their activity. The but-2-enoxy linkage may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
1-Chloro-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene can be compared with other similar compounds, such as:
1-Chloro-4-phenoxybenzene: Lacks the but-2-enoxy linkage, resulting in different chemical and biological properties.
2-Chloro-4-phenoxybutane: Contains a butane instead of a but-2-enoxy linkage, affecting its reactivity and applications.
1-Bromo-2-[4-(2-chlorophenoxy)but-2-enoxy]benzene:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
17208-44-5 |
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Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-chloro-2-[(E)-4-(2-chlorophenoxy)but-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c17-13-7-1-3-9-15(13)19-11-5-6-12-20-16-10-4-2-8-14(16)18/h1-10H,11-12H2/b6-5+ |
InChI Key |
YHALUTJBMMSPIJ-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)OC/C=C/COC2=CC=CC=C2Cl)Cl |
SMILES |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)OCC=CCOC2=CC=CC=C2Cl)Cl |
Pictograms |
Corrosive; Irritant; Environmental Hazard |
Synonyms |
1,4-BIS-(2-CHLOROPHENOXY)-2-BUTENE |
Origin of Product |
United States |
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